1H-Pyrrolo[2,1-b]quinazolin-9-one, 3-hydroxy-2,3-dihydro- is a heterocyclic compound that belongs to the class of pyrroloquinazolines. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development. Its molecular formula is , and it features a fused ring system that contributes to its chemical properties and reactivity.
The compound can be synthesized through various methods, often involving the reaction of substituted anilines with isatoic anhydride or related compounds. Research has shown that derivatives of quinazolinones, including pyrroloquinazolines, are significant in the development of bioactive molecules with therapeutic potential .
The synthesis of 1H-Pyrrolo[2,1-b]quinazolin-9-one, 3-hydroxy-2,3-dihydro- typically involves cyclocondensation reactions. One common method includes the reaction of isatoic anhydride with an appropriate amine under acidic conditions. The process often requires careful control of temperature and reaction time to yield high purity products.
The synthesis can be initiated by mixing isatoic anhydride with a substituted amine in a solvent such as dichloromethane or ethyl acetate. Catalysts like p-toluenesulfonic acid may be employed to promote cyclization. The reaction proceeds through the formation of an intermediate cyclic imine, which subsequently undergoes rearrangement to form the desired pyrroloquinazoline structure .
The molecular structure of 1H-Pyrrolo[2,1-b]quinazolin-9-one, 3-hydroxy-2,3-dihydro- features a fused bicyclic system consisting of a pyrrole and quinazoline moiety. The hydroxyl group at position 3 enhances its reactivity and solubility in polar solvents.
Key structural data includes:
The compound can participate in various chemical reactions typical for pyrroloquinazolines. These include electrophilic substitutions at the C-3 position and nucleophilic attacks on the carbonyl group.
Reactions may involve:
The mechanism of action for compounds like 1H-Pyrrolo[2,1-b]quinazolin-9-one, 3-hydroxy-2,3-dihydro- typically involves interaction with biological targets such as enzymes or receptors. This interaction may inhibit or modulate biological pathways relevant to disease processes.
Research indicates that derivatives exhibit activity against various cancer cell lines and may act through mechanisms involving apoptosis induction or cell cycle arrest. Detailed studies using in vitro assays are necessary to elucidate specific pathways .
Physical properties include:
Chemical properties encompass reactivity towards electrophiles and nucleophiles due to functional groups present in the structure. The presence of the hydroxyl group contributes to its acidity and potential hydrogen bonding capabilities .
1H-Pyrrolo[2,1-b]quinazolin-9-one, 3-hydroxy-2,3-dihydro- has potential applications in:
This compound represents a promising area for further research due to its diverse applications and the ongoing exploration of its biological activities.
The isolation of pyrrolo[2,1-b]quinazolinone alkaloids traces back to the mid-20th century, with the earliest documented identification of deoxyvasicinone (a structural precursor to 3-hydroxy-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one) from Peganum harmala (Syrian rue) in 1968 [7]. This plant, native to arid regions of Asia and the Mediterranean, was among the first sources where these tricyclic alkaloids were characterized. Subsequent phytochemical studies revealed related alkaloids in Adhatoda vasica (Malabar nut), a cornerstone of Ayurvedic medicine, where the leaves and roots yielded vasicine and vasicinone [7]. By the 1980s, Nitraria species (e.g., N. schoberi, N. komarovii) in Central Asia were identified as additional reservoirs, with alkaloid content exceeding 1.4% dry weight in aerial parts [7].
Table 1: Primary Plant Sources of Pyrrolo[2,1-b]quinazolinone Alkaloids
| Botanical Source | Geographical Distribution | Key Alkaloids Identified |
|---|---|---|
| Peganum harmala | Mediterranean, Central Asia | Deoxyvasicinone, Vasicinone, Deoxyvasicine |
| Adhatoda vasica | Indian subcontinent | Vasicine, Vasicinone, Deoxyvasicinone |
| Nitraria schoberi | Central Asia, Mongolia | Deoxyvasicinone, Schoberine |
| Mackinlaya species | Australasia | Mackinazolinone, Deoxyvasicinone |
Ethnopharmacological applications of these plants were closely tied to their alkaloid content. Peganum harmala was historically employed in Persian and Turkic traditions to alleviate respiratory distress, neuralgia, and hypertension, while Adhatoda vasica decoctions served as bronchodilators in Ayurveda for asthma and bronchitis [7] [4]. The correlation between traditional use and modern pharmacological validation (e.g., bronchodilatory effects of vasicinone) underscores the ethnobotanical significance of these alkaloid-bearing plants.
The biosynthesis of 3-hydroxy-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one derivatives centers on the convergence of anthranilic acid (a shikimate pathway product) and ornithine-derived pyrrolidine precursors. Deoxyvasicinone serves as the immediate biochemical precursor, formed via cyclization of N-anthraniloyl-Δ¹-pyrroline [4] [8]. The critical hydroxylation at C3 to generate 3-hydroxy derivatives (e.g., vasicinone) is catalyzed by cytochrome P450-dependent monooxygenases, as evidenced by in vitro metabolism studies using liver microsomes [7].
Table 2: Key Biosynthetic Stages for 3-Hydroxypyrroloquinazolinones
| Biosynthetic Stage | Chemical Transformation | Enzymatic Machinery |
|---|---|---|
| Quinazolinone core formation | Anthranilic acid + ornithine → Quinazoline scaffold | Condensation enzymes (e.g., ligases) |
| Tricyclization | Intramolecular cyclization → Deoxyvasicinone | Dehydratases/cyclases |
| C3-Hydroxylation | Deoxyvasicinone → 3-Hydroxy derivatives (e.g., vasicinone) | Cytochrome P450 monooxygenases |
Notably, the hydroxylation step exhibits stereoselectivity, producing predominantly (3S)-vasicinone in Adhatoda vasica [7]. Alternative routes involve non-enzymatic oxidation under physiological conditions, as observed in the conversion of deoxyvasicine to deoxyvasicinone in alkaline media [4]. Recent synthetic studies using silver-mediated intramolecular hydroamination corroborate the feasibility of biomimetic tricyclization, supporting enzymatic regioselectivity in nature [10].
Pyrroloquinazolinone-bearing plants were integral to multiple traditional pharmacopoeias, primarily for respiratory and inflammatory conditions. In Ayurveda, Adhatoda vasica leaf extracts (rich in vasicine and vasicinone) were formulated as "Vasavaleha" for bronchitis and tuberculosis, leveraging their mucolytic and bronchodilatory actions [7]. Persian manuscripts describe Peganum harmala seed smoke for asthma relief, aligning with the in vitro antitussive activity of deoxyvasicinone (IC₅₀ = 2.36 μM against acetylcholinesterase) [7].
Chinese medicine incorporated these alkaloids indirectly through herb pairings. The Pan Ji Sheng formula—containing Isatidis Radix (source of indirubin) and Glycyrrhiza uralensis—synergized pyrroloquinazolinone-like compounds for "heat-clearing" and "dampness-drying" in Lingnan region, targeting inflammation and immune dysregulation [3]. Decoction remained the primary preparation, optimizing alkaloid extraction; modern UPLC analyses confirm >80% recovery of deoxyvasicinone in boiled Peganum harmala extracts [7].
Clinical validation emerged in Soviet-era studies, where deoxyvasicine hydrochloride (from Nitraria) was administered for peripheral neuropathy and alcohol dependence, capitalizing on cholinesterase inhibition without β-carboline neurotoxicity [7]. This application mirrored the ethnomedical use of Peganum harmala for neurological disorders, bridging traditional practice and contemporary pharmacology.
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 22642-82-6
CAS No.: 463-82-1